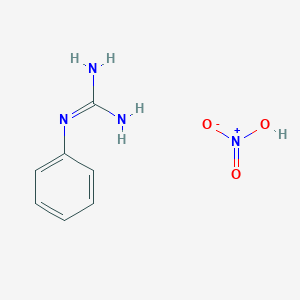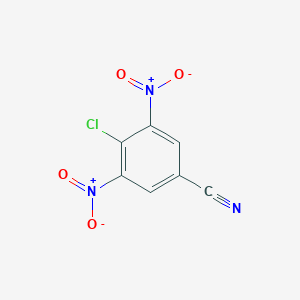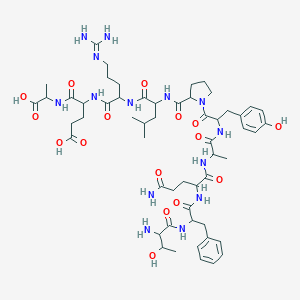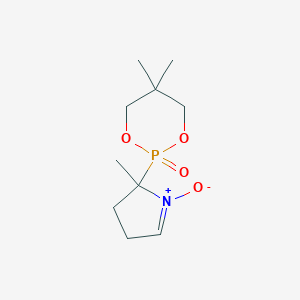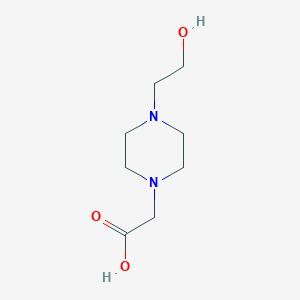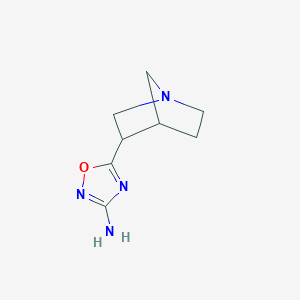
3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane
概要
説明
3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane, commonly known as AOD-9604, is a peptide fragment derived from the growth hormone-releasing factor (GRF) that has been extensively studied for its potential therapeutic applications. AOD-9604 has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass.
作用機序
AOD-9604 works by stimulating the release of growth hormone (GH) from the pituitary gland. GH promotes lipolysis, the breakdown of stored fat, and also increases protein synthesis and muscle growth. AOD-9604 has been shown to have a selective effect on fat cells, promoting the breakdown of stored fat without affecting other tissues.
Biochemical and Physiological Effects
AOD-9604 has been shown to have several biochemical and physiological effects. It promotes the breakdown of stored fat, increases protein synthesis and muscle growth, and improves lipid metabolism. AOD-9604 has also been shown to have anti-inflammatory properties and may have a protective effect on cartilage.
実験室実験の利点と制限
AOD-9604 has several advantages for lab experiments. It is stable and easy to synthesize using SPPS techniques. AOD-9604 also has a selective effect on fat cells, making it a useful tool for studying lipid metabolism. However, AOD-9604 has limitations in terms of its potential therapeutic applications. It has a short half-life and may require frequent dosing to achieve a therapeutic effect.
将来の方向性
There are several future directions for AOD-9604 research. One area of interest is its potential use in the treatment of osteoarthritis and cartilage repair. AOD-9604 has been shown to have a protective effect on cartilage and may have therapeutic potential in this area. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. AOD-9604 has been shown to have anti-obesity properties and may have therapeutic potential in this area. Further research is needed to fully understand the therapeutic potential of AOD-9604 and its mechanism of action.
Conclusion
In conclusion, AOD-9604 is a peptide fragment derived from the growth hormone-releasing factor that has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass. AOD-9604 has several advantages for lab experiments, including stability and ease of synthesis. However, it also has limitations in terms of its potential therapeutic applications. There are several future directions for AOD-9604 research, including its potential use in the treatment of osteoarthritis and cartilage repair, and the treatment of obesity and metabolic disorders.
科学的研究の応用
AOD-9604 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass. AOD-9604 has also been studied for its potential use in the treatment of osteoarthritis and cartilage repair.
特性
| 114724-45-7 | |
分子式 |
C8H12N4O |
分子量 |
180.21 g/mol |
IUPAC名 |
5-(1-azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H12N4O/c9-8-10-7(13-11-8)6-4-12-2-1-5(6)3-12/h5-6H,1-4H2,(H2,9,11) |
InChIキー |
XARSDFQMNNNPBL-UHFFFAOYSA-N |
SMILES |
C1CN2CC1C(C2)C3=NC(=NO3)N |
正規SMILES |
C1CN2CC1C(C2)C3=NC(=NO3)N |
同義語 |
3-(3-amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane 3-(5-(3-aminoox))abch CMI 1145 CMI-1145 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

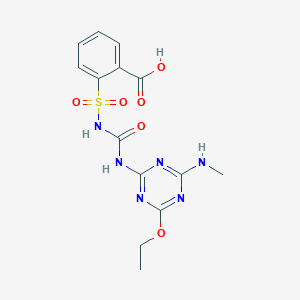
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)

